molecular formula C9H14O2 B13079335 1-Cyclopropyl-2-methylpentane-1,3-dione

1-Cyclopropyl-2-methylpentane-1,3-dione

Cat. No.: B13079335
M. Wt: 154.21 g/mol
InChI Key: UVIJSBPQASZCEW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methylpentane-1,3-dione is an organic compound with the molecular formula C9H14O2 It is a cycloalkane derivative, characterized by a cyclopropyl group attached to a pentane backbone with two ketone functionalities at the 1 and 3 positions

Preparation Methods

The synthesis of 1-Cyclopropyl-2-methylpentane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with methyl vinyl ketone under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials and facilitate the nucleophilic addition. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

1-Cyclopropyl-2-methylpentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group or the methyl group can be replaced by other functional groups under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-2-methylpentane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-methylpentane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyclopropyl group and ketone functionalities allow it to form covalent or non-covalent interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

1-Cyclopropyl-2-methylpentane-1,3-dione can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-cyclopropyl-2-methylpentane-1,3-dione

InChI

InChI=1S/C9H14O2/c1-3-8(10)6(2)9(11)7-4-5-7/h6-7H,3-5H2,1-2H3

InChI Key

UVIJSBPQASZCEW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C(=O)C1CC1

Origin of Product

United States

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